molecular formula C8H12N4O B13310420 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide

Cat. No.: B13310420
M. Wt: 180.21 g/mol
InChI Key: SDYNZERQHTZKCW-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-methylpyrimidin-4-yl group at the 3-amino position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic heterocycles in drug design, particularly in kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-amino-3-(2-methylpyrimidin-4-yl)propanamide

InChI

InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)

InChI Key

SDYNZERQHTZKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of aminating agents and coupling reagents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Pyridine Derivatives

The pyridine-based compound Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () shares a propanoate ester core but differs in its heterocyclic substituent (pyridine vs. pyrimidine). Key distinctions include:

  • Substituent Effects : The 5-fluoro group in the pyridine derivative enhances lipophilicity and may influence metabolic stability, whereas the 2-methyl group in the target compound could sterically hinder interactions or improve solubility.

Comparison with Isoindolin-Piperidin Derivatives

The structurally complex 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide () shares the 3-amino-propanamide backbone but incorporates a fused isoindolin-piperidin moiety. Notable differences include:

  • Molecular Weight and Solubility : The isoindolin-piperidin derivative has a higher molar mass (366.80 g/mol) and a hydrochloride salt, likely improving aqueous solubility compared to the target compound’s free base form .
  • Pharmacokinetic Implications : The dioxopiperidin group may enhance proteolytic stability or enable participation in protein-degradation pathways (e.g., PROTACs), whereas the pyrimidine group in the target compound offers simpler synthetic accessibility.

Research Findings and Methodological Considerations

  • Structural Elucidation : The SHELX software suite () is widely used for crystallographic refinement of small molecules, suggesting that structural data for these compounds could be derived via X-ray diffraction .
  • Therapeutic Potential: Pyrimidine derivatives like the target compound are often explored for their kinase-inhibitory properties, whereas isoindolin-piperidin derivatives () are linked to emerging modalities like PROTACs .
  • Data Gaps : The provided evidence lacks direct pharmacological or solubility data for the target compound, emphasizing the need for empirical studies to validate hypotheses derived from structural comparisons.

Biological Activity

3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide includes an amino group and a pyrimidine ring, which are crucial for its biological interactions. The presence of the methyl group on the pyrimidine ring alters its electronic properties, influencing its reactivity and interaction with biological targets.

The biological activity of 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biomolecules, while the pyrimidine ring may engage in π-π interactions. These interactions can modulate the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, potentially leading to increased levels of endocannabinoids like anandamide.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activities

Research indicates that 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide exhibits several biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Below are summarized findings from various studies:

Activity Effect Reference
FAAH InhibitionPotent inhibitor with increased endocannabinoid levels
Anti-inflammatoryReduced inflammation in animal models
NeuroprotectivePotential protective effects against neurodegenerative diseases
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • FAAH Inhibition Study : A study demonstrated that 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide inhibits FAAH with a potency significantly higher than traditional analgesics like ibuprofen. This suggests its potential use in pain management therapies targeting endocannabinoid pathways.
  • Neuroprotective Effects : In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. This could have implications for treating conditions like Alzheimer's disease.
  • Anti-cancer Activity : Preliminary cell line studies indicated that 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide exhibits cytotoxic effects against various cancer cell lines, including breast and leukemia cells. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner.

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